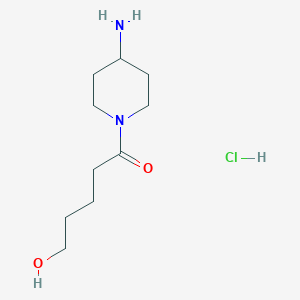
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride is a synthetic compound that features a piperidine ring, a hydroxyl group, and a ketone group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many biologically active compounds, makes it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the hydroxyl group. Common solvents used in this synthesis include ethanol and methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride: Similar structure but with a shorter carbon chain.
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride: Contains a hydroxyl group on a shorter carbon chain.
4-(Piperidin-1-yl)pyridine derivatives: Different ring structure but similar piperidine moiety.
Uniqueness
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a ketone group on the same molecule allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H21ClN2O2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
1-(4-aminopiperidin-1-yl)-5-hydroxypentan-1-one;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c11-9-4-6-12(7-5-9)10(14)3-1-2-8-13;/h9,13H,1-8,11H2;1H |
Clé InChI |
UNSLJWUJMCLWGK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)CCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















